molecular formula C7H9NO3 B056812 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 113366-77-1

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B056812
CAS No.: 113366-77-1
M. Wt: 155.15 g/mol
InChI Key: JLDIHJOTWRRRRZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of ethyl and methyl groups at the 2 and 5 positions, respectively, along with a carboxylic acid group at the 4 position, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can lead to the formation of the oxazole ring . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol, followed by acid or base catalysis to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or ketone groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives .

Scientific Research Applications

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-ethyl-5-methyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-8-6(7(9)10)4(2)11-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDIHJOTWRRRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550760
Record name 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113366-77-1
Record name 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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